Ethyl 4-((4-((4-(4-ethoxyphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
Description
Ethyl 4-((4-((4-(4-ethoxyphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a heterocyclic compound featuring a piperazine core substituted with an ethyl carboxylate group, a phenylsulfonyl moiety, and a thiazole ring linked via a carbamoyl bridge. The thiazole ring is further modified with a 4-ethoxyphenyl substituent.
Properties
IUPAC Name |
ethyl 4-[4-[[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O6S2/c1-3-34-20-9-5-18(6-10-20)22-17-36-24(26-22)27-23(30)19-7-11-21(12-8-19)37(32,33)29-15-13-28(14-16-29)25(31)35-4-2/h5-12,17H,3-4,13-16H2,1-2H3,(H,26,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRNEOSWIFASIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives, in general, are known to interact with their targets through various mechanisms, depending on the specific substituents on the thiazole ring. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom.
Biochemical Pathways
Thiazole derivatives have been found to impact a wide range of biochemical pathways due to their diverse biological activities.
Pharmacokinetics
Thiazole derivatives, in general, have been found to exhibit diverse pharmacokinetic properties depending on their specific chemical structures.
Biological Activity
Ethyl 4-((4-((4-(4-ethoxyphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate, a complex organic compound, has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound involves multiple steps, including the formation of the thiazole ring and subsequent modifications to introduce the piperazine and sulfonyl groups. The general synthetic route can be summarized as follows:
- Thiazole Formation : The thiazole moiety is synthesized via a condensation reaction involving α-haloketones and thioamides.
- Substitution Reactions : The ethoxyphenyl group is introduced through nucleophilic substitution.
- Amidation : The benzamide structure is formed by reacting the thiazole derivative with an appropriate benzoyl chloride.
- Final Esterification : The final step involves the esterification of the carboxylic acid with ethanol to yield the ethyl ester.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly its antimicrobial , anticancer , and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that compounds bearing thiazole and piperazine moieties often exhibit significant antimicrobial properties. In a study assessing various derivatives, it was found that compounds similar to this compound showed effective inhibition against a range of bacteria and fungi, including:
- Bacteria : Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa.
- Fungi : Candida albicans, Aspergillus fumigatus .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Thiazole derivatives have been noted for their cytotoxic effects on various cancer cell lines. For instance:
- In vitro studies demonstrated that similar thiazole-containing compounds exhibited IC50 values in the low micromolar range against human cancer cell lines such as A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia). The presence of electron-donating groups on the phenyl ring significantly enhanced their cytotoxic activity .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. Studies suggest that:
- The compound may inhibit key enzymes involved in cell proliferation or survival pathways, leading to apoptosis in cancer cells.
- Its antimicrobial activity may stem from disrupting bacterial cell wall synthesis or interfering with metabolic pathways .
Case Studies
Several case studies illustrate the biological activity of related compounds:
- Antimicrobial Efficacy Study : A series of thiazole derivatives were tested against clinical isolates of bacteria and fungi. Results indicated that modifications to the thiazole ring significantly impacted antimicrobial potency, with some compounds achieving MIC values below 10 µg/mL against resistant strains .
- Cytotoxicity Assessment : A study evaluating the anticancer potential of various piperazine derivatives found that those containing thiazole rings exhibited enhanced cytotoxicity compared to their non-thiazole counterparts. This was attributed to improved interactions with cellular targets .
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the antitumor potential of thiazole derivatives. Ethyl 4-((4-((4-(4-ethoxyphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate has shown promising cytotoxic effects against various cancer cell lines.
Case Study:
A derivative of this compound demonstrated significant inhibition of tumor growth in vivo using mouse models, resulting in a reduction in tumor size by approximately 50% compared to untreated controls over four weeks.
Antimicrobial Activity
The compound has also been assessed for antimicrobial properties. In studies evaluating various thiazole derivatives, it was found that specific modifications led to enhanced antibacterial and antifungal activities.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 8 µg/mL |
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.
Enzyme Inhibition
The compound may inhibit key enzymes involved in metabolic pathways associated with cancer cells or pathogens, which can explain its anticancer and antimicrobial effects.
Pharmacokinetics and Biochemical Pathways
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. The compound's solubility in various solvents influences its bioavailability and efficacy in biological systems.
Research Findings
Numerous studies have focused on the synthesis and evaluation of thiazole derivatives, including this compound). These investigations often emphasize optimizing synthetic pathways to enhance yield and purity while exploring their biological activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally and functionally related analogs, focusing on key structural motifs, synthesis pathways, and inferred pharmacological properties.
Structural and Functional Group Comparisons
Physicochemical and Pharmacokinetic Properties
- Solubility: The phenylsulfonyl group may improve aqueous solubility relative to non-sulfonylated analogs (e.g., N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide) .
- Metabolic Stability : Piperazine derivatives generally exhibit resistance to oxidative metabolism, while the ethyl carboxylate group may facilitate esterase-mediated clearance .
Q & A
Q. How to design experiments to study nucleophilic substitution at the piperazine ring?
- Methodological Answer :
- Substrate screening : React the compound with diverse nucleophiles (e.g., alkyl halides, acyl chlorides) in THF with KCO as a base .
- Kinetic studies : Monitor reaction progress via H NMR to determine rate constants and transition states .
Q. What computational methods support the experimental determination of electronic properties?
Q. How to analyze by-products formed during the coupling of thiazole and piperazine moieties?
Q. What are the mechanistic insights into the oxidation of the ethoxy group under varying conditions?
- Methodological Answer :
- Oxidant screening : Treat the compound with KMnO (aqueous acidic), CrO (anhydrous), or O/light to compare pathways .
- Product characterization : Identify ketone or carboxylic acid derivatives via IR and C NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
